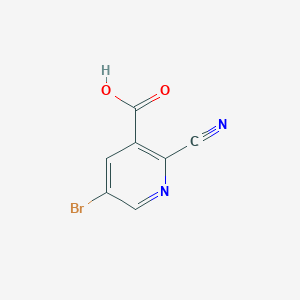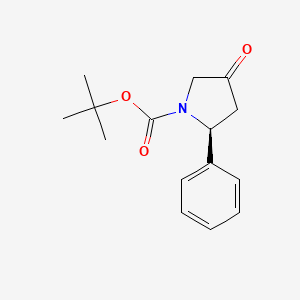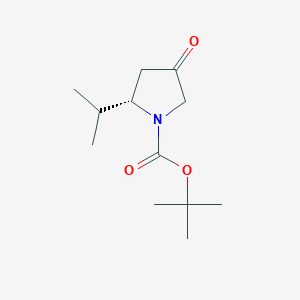
1-(1,3-dimetil-1H-pirazol-4-il)etanona
Descripción general
Descripción
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with a molecular formula of C6H9N2O. It is a colorless, crystalline solid with a melting point of approximately 85°C. It is a member of the pyrazole family of heterocyclic compounds, which are characterized by their aromaticity and their ability to form coordination complexes. 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone has been extensively studied for its potential use in various scientific research applications, including in the synthesis of pharmaceuticals and in the development of biological assays.
Aplicaciones Científicas De Investigación
Bloque de Construcción de Síntesis Orgánica
1-(1,3-dimetil-1H-pirazol-4-il)etanona: sirve como un versátil bloque de construcción en la síntesis orgánica. Puede utilizarse para construir diversas moléculas complejas debido a su grupo cetona reactivo, que puede sufrir reacciones de adición nucleofílica. Este compuesto es particularmente útil en la síntesis de compuestos heterocíclicos, que están muy presentes en muchos productos farmacéuticos .
Química Medicinal
En química medicinal, este compuesto es valioso para el diseño de nuevos fármacos. Su anillo de pirazol es un motivo común en moléculas con una actividad biológica significativa. Puede modificarse para producir derivados que pueden actuar como inhibidores o activadores de ciertas vías biológicas, lo que podría conducir a nuevos tratamientos para enfermedades .
Ciencia de Materiales
Las características estructurales del compuesto lo hacen adecuado para la investigación en ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos. Su capacidad para donar y aceptar electrones puede aprovecharse para crear materiales con propiedades electrónicas específicas, útiles en células solares y diodos emisores de luz (LED) .
Química Agrícola
En el campo de la química agrícola, This compound puede utilizarse para sintetizar pesticidas y herbicidas. La parte pirazol es conocida por su papel en la regulación del crecimiento de las plantas, y la modificación de esta estructura central podría conducir al desarrollo de nuevos agroquímicos .
Química Analítica
Este compuesto también puede utilizarse como estándar o reactivo en química analítica. Puede formar parte de soluciones de calibración para métodos cromatográficos o utilizarse en análisis espectroscópicos debido a sus propiedades de absorción distintas, lo que ayuda a la identificación y cuantificación de sustancias .
Educación Química
Por último, puede utilizarse en la educación química como una ayuda didáctica para los conceptos de química orgánica. Su estructura ilustra grupos funcionales y reactividad orgánica fundamentales, lo que la convierte en un excelente ejemplo para los estudiantes que aprenden sobre síntesis orgánica y mecanismos de reacción .
Safety and Hazards
The safety information for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHIUPNDYVERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357116 | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52773-23-6 | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

